4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification
The compound 4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry for heterocyclic compounds. The official Chemical Abstracts Service registry number for this compound is 1082040-95-6, which provides unique identification within chemical databases. The molecular formula C8H7ClN2 indicates the presence of eight carbon atoms, seven hydrogen atoms, one chlorine atom, and two nitrogen atoms within the molecular structure.
The nomenclature designation "1H-pyrrolo[3,2-c]pyridine" indicates a bicyclic system where the pyrrole ring is fused to the pyridine ring at positions 3 and 2 of the pyridine and positions 2 and 3 of the pyrrole respectively. The numerical prefix "4-chloro-7-methyl" specifies the substitution pattern, with the chlorine atom attached at position 4 and the methyl group at position 7 of the fused ring system. This systematic naming convention allows for precise identification and differentiation from other structural isomers and related compounds within the pyrrolopyridine family.
The compound belongs to the broader classification of azaindoles, specifically 5-azaindoles, due to the nitrogen atom positioned at the 5-position relative to the indole-like structure. This classification is significant for understanding the compound's chemical behavior and potential biological activity patterns. The International Union of Pure and Applied Chemistry guidelines for heterocyclic nomenclature provide the framework for this systematic identification approach.
Properties
IUPAC Name |
4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-4-11-8(9)6-2-3-10-7(5)6/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDUNWBKKCPOCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=C1NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101263903 | |
| Record name | 4-Chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101263903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082040-95-6 | |
| Record name | 4-Chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101263903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-2-nitropyridine with methylamine, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and stringent quality control measures ensures the consistent production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
1.1. Anticancer Activity
Recent studies have highlighted the potential of 4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine derivatives in targeting fibroblast growth factor receptors (FGFRs), which play a crucial role in tumorigenesis. A series of derivatives exhibited potent inhibitory activities against FGFR1, 2, and 3, with one compound demonstrating an IC50 value as low as 7 nM against FGFR1. This compound also inhibited proliferation and induced apoptosis in breast cancer cells, suggesting its potential as an anticancer agent .
1.2. Immunomodulatory Effects
The compound has been evaluated for its immunomodulatory properties, particularly its ability to inhibit Janus kinase 3 (JAK3). Structural modifications of pyrrolo[2,3-b]pyridine derivatives resulted in enhanced JAK3 inhibitory activity, indicating that these compounds could be developed for treating immune-related diseases .
1.3. Gastrointestinal Disorders
This compound derivatives have shown promise as potassium-competitive acid blockers (P-CABs) for treating acid-related disorders such as gastroesophageal reflux disease (GERD). These compounds demonstrated superior gastric acid secretion inhibition compared to conventional therapies like proton pump inhibitors, highlighting their therapeutic potential in gastrointestinal applications .
2.1. Synthetic Routes
The synthesis of this compound typically involves multi-step processes that include cyclization reactions of appropriate precursors. Various synthetic methodologies have been explored to optimize yield and purity, providing a foundation for further modifications to enhance biological activity.
2.2. Structure-Activity Relationships
The biological activities of pyrrolo[3,2-c]pyridine derivatives are influenced by substituents at various positions on the pyrrolopyridine scaffold. For instance:
- Substituents at the 4-position have been shown to significantly affect FGFR inhibition.
- Modifications at the 1-position can enhance lipophilicity and polar interactions, leading to improved pharmacokinetic profiles .
Case Studies
Mechanism of Action
The mechanism of action of 4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups influence its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Structural Analogues
Core Structure Variations
Substituent Effects
- Chloro vs. Methyl : The 4-chloro group in pyrrolo[3,2-c]pyridines facilitates nucleophilic substitution (e.g., with amines or alcohols), while the 7-methyl group reduces solubility but enhances membrane permeability .
- Aromatic vs.
Nucleophilic Substitution
- 4-Chloro Group : In pyrrolo[3,2-c]pyridines, the 4-chloro site undergoes nucleophilic displacement with primary amines (e.g., benzylamine), yielding isomeric products due to ring rearrangement .
- Steric Effects: The 7-methyl group in the target compound may slow substitution kinetics compared to non-methylated analogs like 7-chloro-1H-pyrrolo[3,2-c]pyridine .
Antimicrobial Activity
Physicochemical Properties
- Solubility : Methyl substitution reduces aqueous solubility, necessitating formulation adjustments for drug development .
Biological Activity
4-Chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
This compound features a unique structure that combines a pyrrole ring fused to a pyridine ring, with a chlorine atom at the 4-position and a methyl group at the 7-position. The molecular formula is C₈H₈ClN, with a molecular weight of approximately 210.62 g/mol. This structural configuration contributes to its chemical stability and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival .
- Anticancer Activity : Studies indicate that this compound exhibits cytotoxic effects against cancer cell lines, including ovarian and breast cancer cells. Its mechanism involves inducing apoptosis and cell cycle arrest .
- Antimicrobial Properties : Research has demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and fungal pathogens like Candida albicans .
Anticancer Activity
This compound has been evaluated for its potential as an anticancer agent. In vitro studies have shown:
- Cytotoxicity : It exhibits moderate cytotoxicity against ovarian cancer cells with an IC50 value of approximately 0.55 µM .
- Mechanism : The compound induces apoptosis in cancer cells and has been linked to the inhibition of cell proliferation pathways .
Antimicrobial Activity
The compound's antimicrobial properties have been explored in various studies:
- Bacterial Inhibition : It has shown significant activity against Staphylococcus aureus, with reported minimum inhibitory concentrations (MIC) demonstrating its potential as an antibacterial agent .
- Fungal Activity : In vitro tests indicate efficacy against Candida albicans, suggesting its utility in treating fungal infections .
Other Biological Activities
Recent investigations have also highlighted other potential activities:
- Antidiabetic Effects : Some derivatives of pyrrolopyridine compounds have shown promise in enhancing insulin sensitivity, indicating potential applications in diabetes management .
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, although more research is needed to confirm this activity .
Research Findings and Case Studies
Several studies have focused on the biological activity of this compound. Notable findings include:
Q & A
Q. What are the common synthetic routes for 4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine, and how is regioselectivity controlled during chlorination?
The synthesis typically involves multi-step reactions starting with precursors such as ethyl 2-cyano-4,4-dimethoxybutanoate, followed by cyclization and chlorination. For example, chlorination of pyrrolo-pyridine derivatives often employs reagents like POCl₃ or SOCl₂ under reflux conditions. Regioselectivity is influenced by electron-donating/withdrawing groups and reaction temperature. Evidence from analogous compounds (e.g., 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine) shows that steric and electronic factors guide halogenation to the 4-position .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
Q. How does solvent choice impact reactivity in functionalization reactions?
Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution by stabilizing intermediates. For example, THF or acetonitrile is preferred for SNAr reactions due to their ability to dissolve both organic and inorganic reagents .
Advanced Research Questions
Q. What experimental strategies address contradictions in regioselectivity during N-protection or substitution reactions?
Discrepancies in regioselectivity (e.g., N1 vs. N7 protection in pyrrolo-pyridines) arise from competing steric and electronic effects. Computational modeling (DFT) can predict reactive sites, while empirical methods like temperature modulation or directing groups (e.g., methoxymethyl) guide selectivity. Evidence from 4-chloro-7-methoxymethyl-2-phenyl-7H-pyrrolo[2,3-b]pyridine shows a 1:1.6 regioisomer ratio, resolved via chromatography .
Q. How can computational methods (e.g., QSPR, DFT) predict physicochemical properties or reaction pathways?
Quantum chemical calculations (e.g., Hirshfeld surface analysis) quantify intermolecular interactions (e.g., C–H⋯O hydrogen bonds) in crystal networks . For reaction pathways, DFT optimizes transition states to explain selectivity in fluorination or nitration .
Q. What methodologies resolve discrepancies in crystallographic data between similar derivatives?
Discrepancies (e.g., dihedral angles between aryl rings) may stem from packing forces or hydrogen bonding. Redetermination under standardized conditions (e.g., 173 K) and validation via R-factor convergence (e.g., R = 0.037 in orthorhombic systems) improve reliability .
Q. How are multi-step synthetic protocols optimized for scalability without compromising yield?
Key steps include:
- Microwave-assisted synthesis : Reduces reaction time for cyclization.
- Flow chemistry : Enhances safety and reproducibility in exothermic steps (e.g., chlorination).
- In-line purification : Combines reaction and purification (e.g., continuous extraction) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on hydrogen bonding and π-π interactions in crystal structures?
Variations in hydrogen bond lengths (e.g., C5–H5⋯O15 at 2.32 Å vs. C13–H13⋯N1 at 2.54 Å) arise from experimental conditions (temperature, solvent). Meta-analysis using tools like Mercury CSD and statistical validation (e.g., t-tests) can identify systematic vs. random errors .
Methodological Best Practices
Q. What safety protocols are essential when handling reactive intermediates (e.g., chloromethyl derivatives)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
